tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate
Overview
Description
tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a hydroxypropyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol and 2-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction time: 2-4 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may target the carbamate group, converting it into an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products: Ketones, aldehydes
- Reduction products: Amines
- Substitution products: Various substituted carbamates
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate may be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In industrial applications, the compound can be used as a stabilizer or additive in various formulations, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxypropyl)carbamate
- N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate is unique due to the presence of both aminoethyl and hydroxypropyl groups. This dual functionality can enhance its reactivity and versatility in various applications.
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(2-hydroxypropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-8(13)7-12(6-5-11)9(14)15-10(2,3)4/h8,13H,5-7,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYEQXFLYGVFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCN)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139152 | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-66-1 | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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